
(-)-Conduritol B
Overview
Description
(-)-conduritol B is a conduritol which has 1R,2S,3S,4R configuration. It is an enantiomer of a (+)-conduritol B.
Scientific Research Applications
Modeling Gaucher Disease
Conduritol B epoxide is extensively utilized to create cell and animal models that mimic Gaucher disease. By inhibiting GBA activity, researchers can replicate the biochemical environment characteristic of the disease, allowing for the study of its pathophysiology and potential treatments. The dosage and exposure time of conduritol B epoxide can be adjusted to modulate the extent of GBA inhibition, which facilitates various experimental designs across different studies .
Investigating Parkinson's Disease
Given the connection between GBA mutations and Parkinson's disease, conduritol B epoxide also serves as a tool for exploring neurodegenerative mechanisms linked to GBA deficiency. Studies have shown that using conduritol B epoxide can induce Parkinsonism-like symptoms in animal models, providing insights into how GBA deficiency contributes to neurodegeneration .
Target Engagement Studies
Recent research has employed activity-based protein profiling (ABPP) to assess how conduritol B epoxide engages with target enzymes in vivo. This methodology allows scientists to visualize the occupancy of GBA and other glycosidases by conduritol B epoxide, revealing its selectivity and potential off-target effects . Such studies are vital for understanding the specificity of inhibitors and their implications for therapeutic development.
Case Study 1: In Vivo Target Engagement
In a study utilizing zebrafish larvae and mouse models, researchers investigated the selectivity of conduritol B epoxide towards GBA compared to other glycosidases. The results indicated that at higher concentrations, conduritol B epoxide also inhibited nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, highlighting the importance of concentration in determining specificity .
Enzyme | IC50 Value (μM) | Remarks |
---|---|---|
Glucocerebrosidase (GBA) | 0.086 | High selectivity at lower concentrations |
Nonlysosomal glucosylceramidase (GBA2) | 0.198 | Significant off-target inhibition |
Lysosomal α-glucosidase | >10 | Minimal interaction observed |
Case Study 2: Gaucher Disease Phenotypic Models
A regimen established using varying doses of conduritol B epoxide has been employed to generate phenotypic models that closely mimic neuronopathic Gaucher disease in mice. This model has been instrumental in studying neuropathological changes associated with GBA deficiency, including synaptic dysfunction and neuroinflammation .
Q & A
Basic Research Questions
Q. How is (-)-Conduritol B synthesized and characterized in laboratory settings?
this compound is typically synthesized via stereoselective cyclization of myo-inositol derivatives or enzymatic resolution of racemic mixtures. Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers must document synthesis protocols, solvent systems, and purification steps meticulously to ensure reproducibility .
Q. What are the primary biological targets of this compound in enzyme inhibition studies?
this compound is a known glycosidase inhibitor, specifically targeting β-glucosidases and α-mannosidases. Experimental design should involve kinetic assays (e.g., measuring IC₅₀ values) using purified enzymes, with controls for pH, temperature, and substrate specificity. Researchers should cross-validate results with competitive vs. non-competitive inhibition models and reference structurally analogous inhibitors to contextualize potency .
Q. How should researchers design enzyme inhibition assays for this compound to ensure robust data?
Assays should include:
- Positive controls : Known inhibitors (e.g., conduritol B epoxide) to benchmark activity.
- Negative controls : Solvent-only and enzyme-only conditions.
- Dose-response curves : At least five concentrations spanning 0.1× to 10× the estimated IC₅₀. Data analysis must account for background fluorescence/absorbance interference, and results should be triplicated to assess variability .
Advanced Research Questions
Q. How can contradictions in this compound’s inhibitory potency across studies be resolved?
Discrepancies often arise from differences in enzyme sources (e.g., recombinant vs. native), assay conditions (pH, ionic strength), or compound purity. Researchers should:
- Perform orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding.
- Replicate experiments using standardized protocols from public databases (e.g., BRENDA).
- Apply statistical methods like the Benjamini-Hochberg procedure to control for false discovery rates in high-throughput screens .
Q. What computational strategies are effective for modeling this compound’s interactions with glycosidases?
Molecular dynamics (MD) simulations and docking studies (using AutoDock Vina or Schrödinger) can predict binding modes. Key steps include:
- Preparing enzyme structures (PDB files) with resolved active sites.
- Parameterizing this compound’s force field (e.g., GAFF2).
- Validating models against experimental kinetic data. Advanced studies may incorporate free-energy perturbation (FEP) to quantify binding affinities .
Q. How can structural modifications of this compound improve selectivity for specific glycosidase isoforms?
Structure-activity relationship (SAR) studies require:
- Synthetic derivatization : Introducing functional groups (e.g., methyl, hydroxyl) at stereochemical positions.
- High-throughput screening : Testing derivatives against glycosidase panels (e.g., lysosomal vs. non-lysosomal enzymes).
- Crystallography : Resolving co-crystal structures to identify key hydrogen bonds or steric clashes. Researchers should prioritize modifications that enhance target engagement while minimizing off-target effects .
Q. Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) with software like GraphPad Prism. For multiplexed assays, apply mixed-effects models to account for plate-to-plate variability. Report confidence intervals and effect sizes to avoid overinterpreting marginal results .
Q. How should researchers document and share this compound-related data to ensure reproducibility?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Lab notebooks : Record raw data, instrument settings, and outlier exclusion criteria.
- Public repositories : Deposit NMR spectra (e.g., NMRShiftDB), crystallographic data (e.g., PDB), and assay protocols (e.g protocols.io ).
- Supplementary materials : Include detailed synthesis procedures and chromatograms in publications .
Q. Ethical and Reporting Standards
Q. How can researchers address potential biases in this compound studies?
- Blinding : Assign compound labeling randomly to avoid confirmation bias.
- Pre-registration : Submit experimental designs to platforms like Open Science Framework before data collection.
- Conflict of interest disclosure : Report funding sources or collaborations that may influence interpretation .
Q. What journal guidelines are critical when publishing this compound research?
Ensure compliance with:
- Experimental reproducibility : Detailed methods sections, including batch numbers of reagents.
- Data availability : Links to public datasets or institutional repositories.
- Ethical standards : Adherence to animal/human subject protocols if applicable .
Properties
IUPAC Name |
(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80338-90-5 | |
Record name | Conduritol B, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONDURITOL B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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